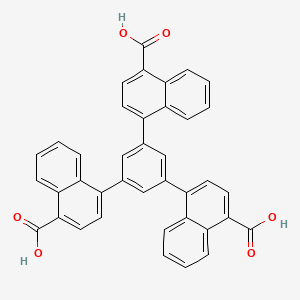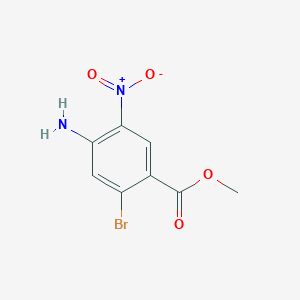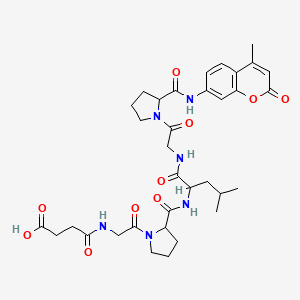
4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) is a complex organic compound characterized by its unique structure, which includes three naphthoic acid groups attached to a central benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) typically involves multi-step organic reactions. One common method starts with the preparation of 1-naphthoic acid, which is then subjected to a Friedel-Crafts acylation reaction with benzene-1,3,5-tricarboxylic acid chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) can undergo various chemical reactions, including:
Oxidation: The naphthoic acid groups can be oxidized to form quinones.
Reduction: Reduction of the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-naphthylmethanol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) exerts its effects depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, influencing various biochemical pathways. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with phenyl groups instead of naphthyl groups.
4,4’,4’'-(Benzene-1,3,5-triyl)tris(benzoic acid): Contains benzoic acid groups instead of naphthoic acid groups.
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) is unique due to its combination of naphthoic acid groups and a central benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel materials and in various chemical reactions where specific reactivity is desired.
Propriétés
Numéro CAS |
1660960-34-8 |
|---|---|
Formule moléculaire |
C39H24O6 |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
4-[3,5-bis(4-carboxynaphthalen-1-yl)phenyl]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C39H24O6/c40-37(41)34-16-13-25(28-7-1-4-10-31(28)34)22-19-23(26-14-17-35(38(42)43)32-11-5-2-8-29(26)32)21-24(20-22)27-15-18-36(39(44)45)33-12-6-3-9-30(27)33/h1-21H,(H,40,41)(H,42,43)(H,44,45) |
Clé InChI |
GWOUWUOUMRYBIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C5=CC=CC=C54)C(=O)O)C6=CC=C(C7=CC=CC=C76)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)


![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)

![4-Oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12102364.png)


![2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B12102387.png)



![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)
